FT671

説明

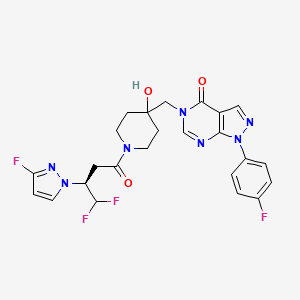

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-[[1-[(3S)-4,4-difluoro-3-(3-fluoropyrazol-1-yl)butanoyl]-4-hydroxypiperidin-4-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F4N7O3/c25-15-1-3-16(4-2-15)35-22-17(12-30-35)23(37)33(14-29-22)13-24(38)6-9-32(10-7-24)20(36)11-18(21(27)28)34-8-5-19(26)31-34/h1-5,8,12,14,18,21,38H,6-7,9-11,13H2/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSNYSFLZAWBIV-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)O)C(=O)CC(C(F)F)N5C=CC(=N5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1(CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)O)C(=O)C[C@@H](C(F)F)N5C=CC(=N5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F4N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FT671: A Deep Dive into its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FT671 is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7). Its mechanism of action in cancer cells is centered on the stabilization of the tumor suppressor protein p53. By inhibiting USP7, this compound prevents the deubiquitination and subsequent degradation of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. This leads to an accumulation of p53, triggering the transcription of downstream target genes involved in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: The USP7-MDM2-p53 Axis

The primary molecular target of this compound is USP7, a deubiquitinating enzyme that plays a critical role in regulating the stability of several key proteins involved in tumorigenesis.[1] this compound binds to a dynamic pocket near the catalytic center of USP7, effectively inhibiting its enzymatic activity.[1]

A crucial substrate of USP7 is MDM2, an E3 ubiquitin ligase that negatively regulates the tumor suppressor p53.[1] In normal cellular processes, USP7 removes ubiquitin chains from MDM2, protecting it from proteasomal degradation. By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2.[1] The reduction in MDM2 levels allows for the stabilization and accumulation of p53.[1]

Elevated p53 levels then lead to the transcriptional activation of its target genes, including CDKN1A (encoding p21) and BBC3 (encoding PUMA), which are key effectors of cell cycle arrest and apoptosis, respectively.[1] This reactivation of the p53 pathway is the cornerstone of this compound's anti-cancer activity.

Beyond the MDM2-p53 axis, this compound has been shown to induce the degradation of other USP7 substrates implicated in cancer, such as N-Myc, UHRF1, and DNMT1.[1]

Quantitative Data

The following tables summarize the key quantitative data demonstrating the efficacy of this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 65 nM | USP7 Catalytic Domain | [1] |

| IC50 (USP7 Inhibition) | 52 nM (USP7CD) | Biochemical Assay | [1] |

| IC50 (Cell Viability) | 33 nM | MM.1S (Multiple Myeloma) | [1] |

| p53 Upregulation | Time- and dose-dependent increase | HCT116, U2OS, MM.1S, IMR-32 | [1] |

| MDM2 Degradation | Observed after prolonged treatment | HCT116 | [1] |

| p21 Induction | Observed | HCT116, U2OS | [1] |

| N-Myc Degradation | Observed | IMR-32 (Neuroblastoma) | [1] |

| UHRF1 Degradation | Observed | HCT116, MM.1S | [1] |

| DNMT1 Degradation | Observed | HCT116, MM.1S | [1] |

Table 2: In Vivo Efficacy of this compound in MM.1S Xenograft Model

| Treatment Group | Dosage | Administration | Tumor Growth Inhibition | Reference |

| This compound | 100 mg/kg | Daily, Oral Gavage | Significant, dose-dependent | [1] |

| This compound | 200 mg/kg | Daily, Oral Gavage | Significant, dose-dependent | [1] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Caption: this compound inhibits USP7, leading to MDM2 degradation, p53 stabilization, and downstream activation of cell cycle arrest and apoptosis pathways.

Experimental Workflow for Assessing this compound Activity

Caption: A typical experimental workflow to characterize the in vitro and in vivo anti-cancer effects of this compound.

Detailed Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MM.1S) in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare a serial dilution of this compound in growth medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include vehicle control (e.g., DMSO) wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Luminescence Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results against the log of the this compound concentration. Calculate the IC50 value using a non-linear regression model.

Western Blotting

This protocol is for analyzing the protein levels of p53, MDM2, and p21 in cancer cells treated with this compound.

-

Cell Lysis:

-

Culture cells (e.g., HCT116, U2OS) and treat with various concentrations of this compound for the desired time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Quantitative Real-Time PCR (qPCR)

This protocol is for measuring the mRNA expression levels of p53 target genes.

-

RNA Extraction: Treat cells (e.g., HCT116) with this compound for a specified time. Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction:

-

Prepare a reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific forward and reverse primers for target genes (CDKN1A, BBC3, etc.) and a housekeeping gene (e.g., GAPDH).

-

Perform the qPCR reaction using a real-time PCR system.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

In Vivo Xenograft Study

This protocol is for evaluating the anti-tumor efficacy of this compound in a mouse model.

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MM.1S cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.

-

Treatment: When tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., 100 or 200 mg/kg) or vehicle control daily via oral gavage.

-

Efficacy Assessment: Continue to measure tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers like p53).

-

Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Conclusion

This compound represents a promising therapeutic agent that targets a key vulnerability in many cancers – the p53 pathway. Its selective inhibition of USP7 leads to the stabilization and activation of p53, resulting in cancer cell death. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further understand and exploit the therapeutic potential of this compound.

References

FT671: A Technical Guide to p53 Stabilization via USP7 Inhibition

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, detailing the mechanism of action of FT671, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). The focus is on its role in the stabilization of the tumor suppressor protein p53.

Core Mechanism of Action

This compound is a non-covalent, selective inhibitor of USP7, a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of several key proteins involved in cancer biology.[1][2] this compound binds to a dynamic pocket near the catalytic center of USP7, sterically hindering the binding of ubiquitin and thereby inhibiting its deubiquitinase activity.[3] The primary consequence of USP7 inhibition by this compound in the context of cancer therapy is the destabilization of its substrates, most notably the E3 ubiquitin ligase MDM2.[4]

The this compound-p53 Stabilization Pathway

In many cancer cells with wild-type p53, the tumor suppressor is kept at low levels through continuous ubiquitination by MDM2, which targets p53 for proteasomal degradation.[5][6] By inhibiting USP7, this compound disrupts the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent degradation. The resulting decrease in cellular MDM2 levels leads to the stabilization and accumulation of p53.[4] Activated p53 can then transcriptionally activate its target genes, leading to cell cycle arrest, apoptosis, and tumor growth inhibition.[4][7]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Binding Affinity and Inhibitory Potency of this compound

| Parameter | Value | Target |

| IC₅₀ | 52 nM | USP7 Catalytic Domain |

| Kd | 65 nM | USP7 Catalytic Domain |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ |

| MM.1S | Multiple Myeloma | 33 nM |

| LNCaP | Prostate Cancer | 15.43 ± 3.49 µM |

Table 3: In Vivo Anti-tumor Efficacy of this compound

| Xenograft Model | Dosing | Outcome |

| MM.1S | 100 mg/kg and 200 mg/kg, daily oral gavage | Significant, dose-dependent inhibition of tumor growth |

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are outlines of key methodologies used to characterize the effects of this compound.

Western Blotting for Protein Level Analysis

Objective: To determine the effect of this compound on the protein levels of p53, MDM2, and p53 target genes like p21.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., HCT116, U2OS, MM.1S) are cultured to ~70-80% confluency and treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 20-24 hours).[3]

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Real-time PCR for Gene Expression Analysis

Objective: To quantify the mRNA levels of p53 target genes (e.g., CDKN1A/p21, BBC3/PUMA, MDM2) following this compound treatment.

Methodology:

-

Cell Treatment and RNA Extraction: Cells are treated with this compound as described for Western blotting. Total RNA is then extracted using a commercial kit (e.g., RNeasy Kit).

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with specific primers for the target genes and a housekeeping gene (e.g., GAPDH). The reaction is performed in a real-time PCR system.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene.

Cell Viability Assays

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in cancer cell lines.

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.

-

Compound Treatment: After allowing the cells to adhere, they are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

-

Data Analysis: The luminescence data is normalized to the vehicle-treated control, and the IC₅₀ value is calculated by fitting the data to a dose-response curve.

Xenograft Mouse Models

Objective: To evaluate the in vivo anti-tumor activity of this compound.

Methodology:

-

Tumor Implantation: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously implanted with a suspension of cancer cells (e.g., MM.1S).[4]

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered to the treatment group, typically by oral gavage, at specified doses and schedules.[7] The control group receives a vehicle.

-

Tumor Measurement and Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint Analysis: At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

This compound represents a promising therapeutic strategy for cancers that retain wild-type p53. Its ability to selectively inhibit USP7 leads to the degradation of MDM2, thereby stabilizing p53 and reactivating its tumor-suppressive functions. The preclinical data demonstrate potent in vitro and in vivo anti-tumor activity. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. This compound | DUB | TargetMol [targetmol.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. cancer-research-network.com [cancer-research-network.com]

An In-depth Technical Guide to the Target Validation of FT671 in HCT116 Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of FT671, a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), in the HCT116 human colon cancer cell line. This document details the mechanism of action, experimental protocols, and key data supporting the engagement of this compound with its intended target.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, establishing its potency and binding affinity for USP7.

| Parameter | Value | Description |

| IC50 (USP7CD) | 52 nM | Half-maximal inhibitory concentration against the USP7 catalytic domain[1]. |

| IC50 (USP7C-term) | 69 nM | Half-maximal inhibitory concentration against the C-terminal domain of USP7[2]. |

| Kd (USP7CD) | 65 nM | Dissociation constant for the binding of this compound to the USP7 catalytic domain[1]. |

| Cell Proliferation IC50 (MM.1S) | 33 nM | Half-maximal inhibitory concentration for blocking the proliferation of MM.1S multiple myeloma cells[2]. |

The USP7-MDM2-p53 Signaling Pathway

Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in the p53 tumor suppressor pathway. In unstressed cells, USP7 primarily deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase. MDM2, in turn, targets p53 for ubiquitination and subsequent proteasomal degradation, thus keeping p53 levels low.

This compound inhibits the catalytic activity of USP7. This inhibition leads to the destabilization and degradation of MDM2. The reduction in MDM2 levels results in the accumulation and activation of p53. Activated p53 then transcriptionally upregulates its target genes, including CDKN1A (p21) and MDM2 (as part of a negative feedback loop), leading to cell cycle arrest and apoptosis.[1][2]

Experimental Workflow for this compound Target Validation

The validation of USP7 as the cellular target of this compound in HCT116 cells involves a series of experiments to demonstrate target engagement and downstream pharmacological effects. The workflow begins with cell culture and treatment, followed by assays to measure changes in protein levels, gene expression, and cell viability.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Cell Line: HCT116 (ATCC CCL-247), human colorectal carcinoma.

-

Growth Medium: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells at 70-90% confluency.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a complete growth medium to the desired final concentrations. Treat HCT116 cells for the indicated times as specified in the subsequent protocols. A vehicle control (DMSO) should be run in parallel.

Western Blotting

This protocol is for assessing changes in the protein levels of USP7, MDM2, and p53.

-

Cell Lysis: After treatment with this compound for 20 hours, wash HCT116 cells with ice-cold PBS.[3] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

-

Rabbit anti-USP7 (1:1000)

-

Mouse anti-p53 (DO-1) (1:1000)

-

Mouse anti-MDM2 (SMP14) (1:500)

-

Mouse anti-β-actin (1:5000) or anti-Vinculin (1:5000) as a loading control.

-

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies (1:2000) for 1 hour at room temperature.

-

Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR)

This protocol is for measuring the mRNA expression levels of p53 target genes.

-

RNA Extraction: Treat HCT116 cells with 10 µM this compound for 24 hours.[3] Extract total RNA using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a SYBR Green master mix and gene-specific primers. A typical reaction includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Primer Sequences:

-

CDKN1A (p21): Forward - 5'-GGCAGACCAGCATGACAGATT-3', Reverse - 5'-GCGGATTAGGGCTTCCTCTT-3'

-

MDM2: Forward - 5'-GAATCTACAGGGACGCCATC-3', Reverse - 5'-CTTTCATCAGCATCAGGGGA-3'

-

GAPDH (housekeeping gene): Forward - 5'-GAAGGTGAAGGTCGGAGTC-3', Reverse - 5'-GAAGATGGTGATGGGATTTC-3'

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

-

Cell Seeding: Seed HCT116 cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of medium. Allow the cells to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 72 hours.

-

Assay Procedure:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Read the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the log of the this compound concentration to determine the IC50 value.

In Vivo Ubiquitination Assay (Immunoprecipitation)

This protocol is to assess the ubiquitination status of MDM2.

-

Cell Treatment and Lysis: Treat HCT116 cells with this compound. For detecting changes in ubiquitination, it is often necessary to also treat with a proteasome inhibitor like MG132 (10 µM) for the last 4-6 hours of the this compound treatment to allow ubiquitinated proteins to accumulate. Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., NEM).

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G agarose beads.

-

Incubate the lysates with an anti-MDM2 antibody overnight at 4°C.

-

Add protein A/G agarose beads and incubate for another 2-4 hours to capture the immune complexes.

-

-

Washes: Wash the beads extensively with lysis buffer to remove non-specific binding.

-

Elution and Western Blotting: Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated MDM2. The input lysates should also be probed for total MDM2 and a loading control.

Logical Framework for Target Validation

The following diagram illustrates the logical flow of reasoning for confirming that the observed cellular effects of this compound are a direct result of USP7 inhibition.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Effect of FT671 on MDM2 Degradation

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), with a specific focus on its role in promoting the degradation of the E3 ubiquitin ligase MDM2. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and workflows.

Core Mechanism of Action: this compound and the USP7-MDM2-p53 Axis

This compound is a potent and selective small molecule inhibitor of USP7.[1] USP7 is a deubiquitinase (DUB) that removes ubiquitin tags from its substrate proteins, thereby rescuing them from proteasomal degradation.[2] One of the critical substrates of USP7 is MDM2, a primary negative regulator of the p53 tumor suppressor.[3]

Under normal physiological conditions, USP7 stabilizes MDM2 by deubiquitinating it.[3] MDM2, in turn, acts as an E3 ubiquitin ligase, targeting p53 for ubiquitination and subsequent degradation, thus keeping p53 levels low.[4][5]

This compound disrupts this cycle by binding to a dynamic pocket near the catalytic center of USP7, inhibiting its deubiquitinase activity.[1] This inhibition leads to an increase in the ubiquitination of MDM2, marking it for degradation by the proteasome.[1][6] The resulting decrease in MDM2 levels leads to the stabilization and accumulation of p53.[1][3] Elevated p53 can then transactivate its target genes, which are involved in critical anti-tumor responses such as cell cycle arrest and apoptosis.[1][4] This mechanism makes this compound a promising therapeutic agent in cancers with wild-type p53.[2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative parameters reported for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Target/Cell Line | Value | Reference |

| IC₅₀ | USP7 Enzymatic Activity | 69 nM | [3] |

| Kd | USP7 Catalytic Domain | 65 nM | [2][3] |

| Cellular IC₅₀ | USP7 Probe Reactivity (MCF7 cells) | ~0.1 - 2 µM | [1] |

| Proliferation IC₅₀ | MM.1S Multiple Myeloma Cells | 33 nM | [1][3][6] |

Table 2: In Vivo Activity of this compound

| Parameter | Model | Dosing | Outcome | Reference |

| Tumor Growth | MM.1S Xenograft Mouse Model | 100 mg/kg & 200 mg/kg (daily, oral) | Significant dose-dependent tumor growth inhibition | [1][2] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effect of this compound on MDM2 degradation and downstream signaling.

Western Blotting for Protein Level Analysis

Western blotting is used to detect changes in the protein levels of USP7 substrates (MDM2) and downstream effectors (p53, p21) following this compound treatment.

Protocol:

-

Cell Culture and Treatment: Plate cells, such as HCT116 or U2OS, and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1-10 µM) or DMSO as a vehicle control for a specified duration (e.g., 20-24 hours).[1]

-

Cell Lysis: Wash cells with ice-cold PBS.[7] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8] Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.[8]

-

Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for MDM2, p53, p21, and a loading control (e.g., Vinculin, β-actin) overnight at 4°C.[1]

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[7]

In Vivo Ubiquitination Assay

This assay is performed to directly measure the ubiquitination status of MDM2 after inhibiting USP7 with this compound.

Protocol:

-

Cell Culture and Transfection (Optional): For enhanced signal, cells (e.g., HEK293T) can be transfected with plasmids encoding His-tagged Ubiquitin (His-Ub) and the protein of interest if endogenous levels are low.[9]

-

Treatment: Treat the cells with this compound at the desired concentration and for the appropriate time. Include a proteasome inhibitor (e.g., MG132) in the final hours of treatment to allow ubiquitinated proteins to accumulate.

-

Cell Lysis under Denaturing Conditions: Lyse cells in a denaturing buffer (e.g., containing 1% SDS) and heat to dissociate protein-protein interactions, ensuring that only covalently attached ubiquitin is detected.

-

Immunoprecipitation (IP):

-

Dilute the denatured lysate with a non-denaturing buffer to reduce the SDS concentration.

-

Incubate the lysate with an antibody targeting MDM2 overnight at 4°C.

-

Add Protein A/G beads to pull down the antibody-protein complexes.

-

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.

-

Western Blotting: Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chains on MDM2. A "smear" or ladder of high-molecular-weight bands indicates increased ubiquitination.[9][10]

Conclusion

This compound effectively inhibits USP7, leading to the ubiquitination and subsequent proteasomal degradation of MDM2.[1] This disruption of the USP7-MDM2 axis causes the stabilization and activation of the p53 tumor suppressor, providing a clear mechanism for its anti-cancer effects in preclinical models.[1][3] The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of USP7 inhibitors as a targeted cancer therapy.

References

- 1. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Analysis of the degradation function of Mdm2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. origene.com [origene.com]

- 8. bio-rad.com [bio-rad.com]

- 9. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]

FT671: A Technical Guide to its Role in Deubiquitinating Enzyme Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT671 is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme (DUB) that has emerged as a significant therapeutic target in oncology.[1][2][3] USP7 plays a critical role in regulating the stability of numerous proteins involved in cell cycle progression, DNA damage repair, and oncogenesis.[4][5] Notably, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[2][5] By inhibiting USP7, this compound leads to the destabilization of MDM2, resulting in the accumulation and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[2][6] This guide provides an in-depth overview of the mechanism of action of this compound, its impact on deubiquitinating enzyme pathways, and relevant experimental data and protocols.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of this compound with its target, USP7.

| Parameter | Value | Target | Notes | Reference |

| Kd | 65 nM (s.e.m. range: 45-92 nM) | USP7 catalytic domain (USP7CD) | Apparent dissociation constant. | [2] |

| IC50 | 52 nM (s.e.m. range: 29-94 nM) | USP7CD | Half-maximal inhibitory concentration. | [2][3][6] |

| IC50 | 69 nM (s.e.m. range: 39-120 nM) | USP7C-term (residues 208-1102) | Inhibition of a more active form of USP7. | [2] |

| Cell Proliferation IC50 | 33 nM | MM.1S multiple myeloma cells | Measured by CellTiter-Glo assay after 120 hours. | [2] |

Mechanism of Action and Signaling Pathway

This compound acts as a non-covalent inhibitor of USP7.[3][7] Co-crystal structures reveal that this compound binds to a dynamic pocket near the catalytic center of the auto-inhibited apo-form of USP7.[2] This binding sterically hinders the interaction of ubiquitin with the enzyme's active site, thereby preventing the deubiquitination of USP7 substrates.[4][8]

The primary downstream effect of this compound-mediated USP7 inhibition is the reactivation of the p53 tumor suppressor pathway.[2] In many cancers, p53 is kept inactive through continuous degradation mediated by the E3 ligase MDM2.[2] USP7 counteracts this by deubiquitinating and stabilizing MDM2. By inhibiting USP7, this compound disrupts this stabilization, leading to the auto-ubiquitination and subsequent proteasomal degradation of MDM2.[2] The resulting decrease in MDM2 levels allows for the accumulation and activation of p53.[2] Activated p53 then transcriptionally upregulates its target genes, including CDKN1A (encoding p21), which promotes cell cycle arrest, and BBC3 (encoding PUMA), which is involved in apoptosis.[2][3][6]

Beyond the p53-MDM2 axis, this compound has been shown to induce the degradation of other USP7 substrates, such as N-Myc in neuroblastoma cells, and UHRF1 and DNMT1, which are involved in DNA methylation and chromatin regulation.[2]

References

- 1. FT-671 | USP7 inhibitor | Probechem Biochemicals [probechem.com]

- 2. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | DUB | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

In Vitro Characterization of FT671: A Selective USP7 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

FT671 is a potent and selective, non-covalent allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in the p53-MDM2 tumor suppressor pathway. By removing ubiquitin chains from MDM2, an E3 ubiquitin ligase, USP7 prevents its degradation and thereby promotes the degradation of the p53 tumor suppressor. Inhibition of USP7 with this compound leads to the stabilization of MDM2 substrates, including MDM2 itself, resulting in the activation of p53 and subsequent downstream anti-tumor effects. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its biochemical and cellular activities, mechanism of action, and detailed experimental protocols.

Biochemical Characterization

This compound demonstrates high affinity and potent inhibition of USP7 in biochemical assays. Its selectivity has been rigorously profiled against a panel of other deubiquitinating enzymes, highlighting its specific activity towards USP7.

Table 1: In Vitro Biochemical Activity of this compound

| Parameter | Value | Assay Method |

| IC50 (USP7) | 52 nM[1] | FRET-based enzymatic assay |

| Kd (USP7) | 65 nM[1] | Surface Plasmon Resonance (SPR) |

| Selectivity | Exclusive inhibition of USP7 in a panel of 38 DUBs | Biochemical assay |

Cellular Characterization

In cellular contexts, this compound effectively engages USP7, leading to the expected downstream modulation of the p53-MDM2 signaling pathway. This results in potent anti-proliferative effects in cancer cell lines with wild-type p53.

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (Proliferation) | Assay Method |

| HCT116 | Colorectal Carcinoma | Not explicitly stated, but shown to increase p53 levels[1] | Cell-based assays |

| U2OS | Osteosarcoma | Not explicitly stated, but shown to increase p53 levels[1] | Cell-based assays |

| MM.1S | Multiple Myeloma | 33 nM[1] | CellTiter-Glo |

Mechanism of Action

This compound functions as a non-covalent, allosteric inhibitor of USP7.[1] Co-crystal structures reveal that this compound binds to a dynamic pocket near the catalytic center of USP7, distinct from the ubiquitin-binding site.[1] This binding event stabilizes an auto-inhibited conformation of the enzyme, preventing it from engaging with and deubiquitinating its substrates.

The downstream consequence of USP7 inhibition by this compound is the stabilization of p53.[1] This occurs through the following signaling cascade:

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.

USP7 Enzymatic Assay (FRET-based)

This assay measures the enzymatic activity of USP7 by monitoring the cleavage of a fluorogenic ubiquitin substrate.

Methodology:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 0.05% (v/v) Tween-20, 5 mM DTT.

-

Enzyme: Recombinant human USP7 is diluted in assay buffer.

-

Substrate: A fluorogenic ubiquitin substrate, such as Ubiquitin-Rhodamine 110, is used.[2]

-

Procedure:

-

In a 384-well plate, add this compound at various concentrations.

-

Add the diluted USP7 enzyme and incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding the ubiquitin substrate.

-

Monitor the increase in fluorescence intensity over time using a plate reader.

-

-

Data Analysis: The initial reaction rates are plotted against the inhibitor concentration, and the IC50 value is determined by non-linear regression analysis.

Surface Plasmon Resonance (SPR)

SPR is employed to measure the binding kinetics and affinity (Kd) of this compound to USP7.

Methodology:

-

Chip Preparation: A CM5 sensor chip is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Ligand Immobilization: Recombinant human USP7 is immobilized on the sensor chip surface via amine coupling.

-

Analyte Binding: A series of this compound concentrations are injected over the chip surface.

-

Data Collection: The binding events are monitored in real-time as a change in resonance units (RU).

-

Data Analysis: The association and dissociation rates are fitted to a 1:1 binding model to calculate the equilibrium dissociation constant (Kd).

Cell Viability Assay (CellTiter-Glo®)

This luminescent assay quantifies ATP as an indicator of metabolically active, viable cells to determine the anti-proliferative IC50 of this compound.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MM.1S) in a 96-well opaque-walled plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired period (e.g., 120 hours).[1]

-

Assay Procedure:

-

Measurement: Record the luminescence using a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 value using a dose-response curve fit.

Western Blotting for p53 and MDM2

Western blotting is used to assess the protein levels of p53 and MDM2 in cells treated with this compound.

Methodology:

-

Cell Treatment: Plate cells (e.g., HCT116, U2OS) and treat with various concentrations of this compound for a specified time (e.g., 20 hours).[1]

-

Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against p53, MDM2, and a loading control (e.g., GAPDH or β-actin).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is performed to measure the mRNA expression levels of p53 target genes.

Methodology:

-

Cell Treatment: Treat cells (e.g., HCT116) with this compound (e.g., 10 µM) for a specified time (e.g., 24 hours).[1]

-

RNA Extraction: Isolate total RNA from the cells using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.

-

qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for the target genes (e.g., CDKN1A (p21), BBC3 (PUMA), and MDM2).

-

Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or ACTB) and calculate the fold change in expression relative to a vehicle-treated control using the ΔΔCt method.

Conclusion

The in vitro characterization of this compound has established it as a potent, selective, and cell-active inhibitor of USP7. Its well-defined mechanism of action, involving the allosteric inhibition of USP7 and subsequent activation of the p53 pathway, provides a strong rationale for its further development as a potential anti-cancer therapeutic. The experimental protocols detailed in this guide offer a robust framework for the continued investigation of this compound and other USP7 inhibitors.

References

FT671: A Technical Guide to Inducing Apoptosis in Tumor Cells via USP7 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

FT671 is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7). By targeting USP7, this compound disrupts the degradation of key tumor suppressor proteins, most notably p53, leading to cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the underlying biological pathways and experimental workflows.

Introduction

Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in the regulation of protein stability. In many cancers, USP7 is overexpressed and contributes to tumorigenesis by stabilizing oncoproteins and destabilizing tumor suppressors. One of the most well-characterized substrates of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53.

This compound is a small molecule inhibitor that binds to a dynamic pocket near the catalytic triad of USP7, sterically hindering the binding of ubiquitin and thereby inhibiting its deubiquitinating activity. This leads to the destabilization and degradation of MDM2, resulting in the accumulation and activation of p53. Activated p53 then transcriptionally upregulates its target genes, including those involved in apoptosis, leading to programmed cell death in tumor cells.

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Cancer Type | Value | Reference |

| IC50 | MM.1S | Multiple Myeloma | 33 nM | [1] |

| HCT116 | Colorectal Carcinoma | Not explicitly stated, but western blot shows p53 stabilization at µM concentrations. | [1] | |

| U2OS | Bone Osteosarcoma | Not explicitly stated, but western blot shows p53 stabilization at µM concentrations. | [1] | |

| Kd | USP7 catalytic domain | - | 65 nM | [1] |

Table 2: In Vivo Efficacy of this compound in MM.1S Xenograft Model

| Treatment Group | Dosage | Tumor Growth Inhibition | Reference |

| This compound | 100 mg/kg (daily oral gavage) | Significant dose-dependent inhibition | [1] |

| This compound | 200 mg/kg (daily oral gavage) | Significant dose-dependent inhibition | [1] |

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway for Apoptosis Induction

The following diagram illustrates the signaling pathway through which this compound induces apoptosis in tumor cells.

Experimental Workflow for Evaluating this compound Efficacy

The following diagram outlines a typical experimental workflow for assessing the in vitro efficacy of this compound.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is adapted from the methodology used to determine the IC50 of this compound in MM.1S cells.[1]

-

Cell Seeding: Seed cancer cells (e.g., MM.1S) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the desired concentrations of this compound or vehicle control (e.g., DMSO) to the wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72-120 hours) at 37°C and 5% CO2.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Lysis and Luminescence Measurement: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This is a general protocol for assessing apoptosis by flow cytometry.

-

Cell Culture and Treatment: Culture cancer cells in 6-well plates and treat with this compound at various concentrations for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis

This protocol is based on the methods used to detect changes in p53 and MDM2 levels following this compound treatment.[1]

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Conclusion

This compound is a promising anti-cancer agent that effectively induces apoptosis in tumor cells by inhibiting USP7 and subsequently activating the p53 pathway. The data presented in this guide demonstrate its potency in vitro and in vivo. The provided experimental protocols and workflows offer a comprehensive framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other USP7 inhibitors. Further studies are warranted to explore the full clinical potential of this compound in various cancer types.

References

FT671: A Technical Guide to its Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

FT671 is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1] By targeting the catalytic domain of USP7, this compound effectively disrupts the deubiquitination of key cellular proteins, leading to significant downstream effects on cell cycle regulation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cell cycle progression, and detailed protocols for key experimental assays.

Introduction

Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in the regulation of various cellular processes by removing ubiquitin from its substrate proteins, thereby rescuing them from proteasomal degradation. One of the most well-characterized substrates of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. In many cancers, the p53 pathway is inactivated through overexpression of MDM2. By inhibiting USP7, this compound offers a therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions.

Mechanism of Action of this compound

This compound is a non-covalent inhibitor that binds to the catalytic domain of USP7 with high affinity.[1] This binding event competitively inhibits the deubiquitinating activity of USP7. The primary consequence of USP7 inhibition by this compound is the destabilization of its substrate, MDM2. The subsequent degradation of MDM2 leads to the stabilization and accumulation of the p53 tumor suppressor protein.[2]

Elevated levels of p53, a potent transcription factor, result in the transcriptional activation of its downstream target genes. Among these is CDKN1A, which encodes the cyclin-dependent kinase inhibitor p21. The p21 protein is a critical regulator of cell cycle progression, primarily inducing a G1 phase arrest.[2][3][4][5]

Signaling Pathway Diagram

Impact on Cell Cycle Progression

Treatment of cancer cell lines with this compound leads to a robust G1 cell cycle arrest. This effect is a direct consequence of the p53-mediated induction of p21. The p21 protein binds to and inhibits the activity of cyclin E-CDK2 complexes, which are essential for the G1 to S phase transition. By halting the cell cycle in G1, this compound prevents cancer cells from replicating their DNA and proliferating.

Quantitative Data

While direct quantitative data for this compound's effect on cell cycle phase distribution from publicly available literature is limited, the expected outcome based on its mechanism of action is an increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases. The table below presents representative data from a study on a different compound that also induces G1 arrest in HCT116 cells, illustrating the anticipated effect of this compound.

Table 1: Representative Cell Cycle Distribution in HCT116 Cells After Treatment with a G1 Arrest-Inducing Agent

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle (DMSO) | 45.2 | 35.1 | 19.7 |

| G1 Arrest Agent (24h) | 68.5 | 15.3 | 16.2 |

Note: This data is representative and not from direct this compound treatment. It serves to illustrate the expected shift in cell cycle phases.

Cell Viability Data

This compound has been shown to block the proliferation of multiple myeloma (MM.1S) cells with an IC50 of 33 nM as determined by the CellTiter-Glo assay.[2][6]

Table 2: In Vitro Efficacy of this compound

| Cell Line | Assay | Endpoint | Value |

| MM.1S | CellTiter-Glo | IC50 | 33 nM |

Experimental Protocols

Cell Culture

HCT116 and U2OS cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting

Objective: To analyze the protein levels of p53, MDM2, and p21 following this compound treatment.

Workflow Diagram:

Protocol:

-

Cell Treatment: Seed HCT116 or U2OS cells in 6-well plates. Once attached, treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 20 hours).[7]

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or Vinculin) overnight at 4°C.

-

Secondary Antibody: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the mRNA expression levels of p53 target genes, such as CDKN1A (p21) and MDM2, after this compound treatment.

Protocol:

-

RNA Extraction: Treat HCT116 cells with 10 µM this compound for 24 hours.[7] Extract total RNA using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for CDKN1A, MDM2, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the effect of this compound on cell viability and calculate the IC50 value.

Protocol:

-

Cell Seeding: Seed MM.1S cells in a 96-well plate.

-

Compound Treatment: Treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the plate for 120 hours.[6]

-

Assay: Add CellTiter-Glo® reagent to each well and measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 value using a non-linear regression curve fit.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Protocol:

-

Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired time points.

-

Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.

Conclusion

This compound is a selective USP7 inhibitor that effectively induces G1 cell cycle arrest in cancer cells. Its mechanism of action, centered on the stabilization of p53 and subsequent induction of p21, provides a strong rationale for its development as an anticancer therapeutic. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the cellular effects of this compound and other USP7 inhibitors. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various cancer types.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular interplay between cdk4 and p21 dictates G0/G1 cell cycle arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p53-mediated G1 arrest requires the induction of both p21 and Killin in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

FT671 solubility and preparation for cell culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT671 is a potent, selective, and non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] USP7 is a deubiquitinating enzyme that plays a critical role in the regulation of various cellular processes by controlling the stability of key proteins.[1][3] Inhibition of USP7 by this compound leads to the destabilization of its substrates, most notably MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[3][4] By inhibiting USP7, this compound stabilizes p53, leading to the activation of p53 target genes, which can induce cell cycle arrest and apoptosis in cancer cells.[1][3][5] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.

This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a focus on its solubility, preparation, and mechanism of action.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (USP7) | 52 nM | In vitro enzymatic assay | [1][6] |

| K_d_ (USP7) | 65 nM | In vitro binding assay | [1][6] |

| IC₅₀ (Cell Proliferation) | 33 nM | MM.1S (Multiple Myeloma) | [5] |

| Solubility in DMSO | 50 mg/mL (93.72 mM) | - | [6] |

| Typical Cell Culture Concentration | 0.1 - 10 µM | U2OS, HCT116 | [5][7] |

| Molecular Weight | 533.48 g/mol | - | [6] |

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 533.48 g/mol * (1000 mg / 1 g) = 5.33 mg

-

-

-

Weighing this compound:

-

Carefully weigh out the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

-

-

Dissolving in DMSO:

-

Add the appropriate volume of DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, this will be 1 mL for 5.33 mg.

-

-

Mixing:

-

Vortex the solution vigorously for 1-2 minutes.

-

-

Sonication:

-

To ensure complete dissolution, place the tube in an ultrasonic bath for 10-15 minutes.[6] The solution should become clear.

-

-

Sterilization (Optional):

-

If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the this compound stock solution to final working concentrations for treating cells.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes or plates

Procedure:

-

Thaw the Stock Solution:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

-

Serial Dilutions:

-

Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Example for a final concentration of 10 µM in 1 mL of medium:

-

Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

-

-

Vehicle Control:

-

Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound. This is crucial to distinguish the effects of the compound from those of the solvent.

-

-

Cell Treatment:

-

Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

-

-

Incubation:

Visualizations

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound.

Caption: Mechanism of action of this compound.

Experimental Workflow: this compound Preparation for Cell Culture

The following diagram outlines the workflow for preparing this compound for use in cell culture experiments.

References

- 1. This compound supplier | CAS No :1959551-26-8| USP7 Inhibitor |AOBIOUS [aobious.com]

- 2. FT-671 | USP7 inhibitor | Probechem Biochemicals [probechem.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: FT671 for U2OS Cells

These application notes provide a comprehensive guide for researchers utilizing FT671, a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), in U2OS (human bone osteosarcoma) cells. This document includes effective concentrations, detailed experimental protocols, and key signaling pathway information.

Overview and Mechanism of Action

This compound is a non-covalent, small-molecule inhibitor of USP7 with high affinity and specificity.[1][2][3] USP7 is a deubiquitinase that plays a critical role in regulating the stability of numerous cellular proteins, including the E3 ubiquitin ligase MDM2.[1] MDM2, in turn, targets the tumor suppressor protein p53 for proteasomal degradation.

By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to its destabilization.[1][4] This reduces the MDM2-mediated degradation of p53, resulting in the accumulation and activation of p53.[4] Activated p53 then transcriptionally upregulates its target genes, such as CDKN1A (encoding p21) and BBC3 (encoding PUMA), which can induce cell cycle arrest and apoptosis.[3][4] In U2OS cells, treatment with this compound has been shown to effectively increase p53 protein levels.[3][4]

Signaling Pathway of this compound Action

Caption: The inhibitory action of this compound on the USP7-MDM2-p53 signaling axis.

Effective Concentration and Activity Data

The effective concentration of this compound can vary based on the cell line and the endpoint being measured. The data below summarizes key quantitative findings for this compound, with specific results for U2OS cells highlighted.

| Parameter | Cell Line | Concentration / IC₅₀ | Time | Notes | Reference |

| p53 Stabilization | U2OS | 0.1 - 10 µM | 20 h | Causes a dose-dependent increase in p53 protein levels. | [4][5] |

| p53 Stabilization | HCT116 | 10 µM | 20 h | Leads to increased p53 protein levels. | [4] |

| Target Gene Induction | HCT116 | 10 µM | 24 h | Induces p53 target genes including CDKN1A and BBC3. | [4] |

| Cell Viability | MM.1S | 33 nM | 120 h | Potent inhibition of cell proliferation. | [6] |

| Enzymatic Inhibition | N/A | 52 nM (USP7CD) | N/A | Half-maximal inhibitory concentration against the USP7 catalytic domain. | [3][4][7] |

| Binding Affinity (Kd) | N/A | 65 nM | N/A | Dissociation constant for binding to the USP7 catalytic domain. | [3][7] |

Experimental Protocols

The following are detailed protocols for treating U2OS cells with this compound and assessing its biological effects.

General Cell Culture and Treatment

-

Cell Line: U2OS (ATCC® HTB-96™).

-

Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Seeding: Plate U2OS cells at a density of 0.2 x 10⁶ to 0.5 x 10⁶ cells/well in a 6-well plate and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[3] Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a DMSO-only vehicle control.

-

Treatment: Replace the existing medium with the medium containing this compound or vehicle control and incubate for the desired duration (e.g., 20-24 hours for protein or gene expression analysis).[4]

Experimental Workflow: Protein Analysis

Caption: A standard workflow for Western blot analysis of p53 levels in U2OS cells after this compound treatment.

Western Blotting for p53 Stabilization

This protocol is used to detect changes in protein levels following this compound treatment.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA lysis buffer containing protease and phosphatase inhibitors.[4] Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and separate the proteins by electrophoresis.

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.[4]

-

Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, and a loading control like anti-β-actin) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

Quantitative Real-Time PCR (qPCR)

This protocol measures changes in the mRNA levels of p53 target genes.

-

RNA Extraction: Following treatment with this compound for 24 hours, harvest cells and extract total RNA using an RNA purification kit according to the manufacturer's instructions.[4]

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers for targets like CDKN1A, BBC3, MDM2, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing to the vehicle-treated control.

Cell Viability Assay

This protocol assesses the effect of this compound on U2OS cell proliferation and viability.

-

Cell Seeding: Seed U2OS cells (e.g., 3,000-5,000 cells/well) into a 96-well plate and allow them to attach for 24 hours.[8]

-

Compound Treatment: Treat the cells with a range of this compound concentrations in triplicate. Include a vehicle-only control and a no-cell (blank) control.

-

Incubation: Incubate the plate for the desired time period (e.g., 72-120 hours).[6][9]

-

Assay: Perform a viability assay using a reagent such as CellTiter-Glo®, MTT, or AlamarBlue®.[6][8][10]

-

For CellTiter-Glo: Add the reagent directly to the wells, incubate as per the manufacturer's protocol, and measure luminescence.

-

For MTT: Add MTT reagent, incubate for 2-4 hours to allow formazan crystal formation, then solubilize the crystals with DMSO or a solubilization buffer and measure absorbance at 570 nm.[8]

-

-

Data Analysis: Normalize the results to the vehicle-treated wells and plot the percentage of cell viability against the log of this compound concentration. Calculate the IC₅₀ value using non-linear regression analysis.

References

- 1. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Osteosarcoma cell proliferation suppression via SHP-2-mediated inactivation of the JAK/STAT3 pathway by tubocapsenolide A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. iosrjournals.org [iosrjournals.org]

Application Notes: Monitoring p53 Activation by FT671 Using Western Blot

Introduction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome."[1] Its activation in response to cellular stress, such as DNA damage, triggers cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[2][3] Dysregulation of the p53 pathway is a hallmark of many cancers.[4][5] One key regulator of p53 is the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[2][5] The deubiquitinase USP7 (ubiquitin-specific protease 7) can reverse this process by deubiquitinating and stabilizing MDM2.[4][6]

FT671 is a potent and selective small molecule inhibitor of USP7.[4][6] By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2.[4][6] This, in turn, prevents the degradation of p53, leading to its accumulation and activation in cancer cells.[4][6] Activated p53 can then induce the expression of its target genes, such as the cyclin-dependent kinase inhibitor p21, resulting in cell cycle arrest and tumor growth inhibition.[4][6] This application note provides a detailed protocol for monitoring the activation of p53 in response to this compound treatment using the Western blot technique.

Key Signaling Pathway